molecular formula C12H17NO3 B8155115 Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate

Cat. No.: B8155115
M. Wt: 223.27 g/mol
InChI Key: BBPBZLCEZYYGHU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate is a substituted phenylalanine derivative with a methoxy group at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound is structurally characterized by:

  • Ester functional group (methyl ester) at the carboxylate position.
  • Amino group at the α-carbon, enabling participation in peptide bond formation or other nucleophilic reactions.

Properties

IUPAC Name

methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-4-5-9(7-11(8)15-2)6-10(13)12(14)16-3/h4-5,7,10H,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPBZLCEZYYGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-amino-3-(3-hydroxy-4-methylphenyl)propanoate.

    Reduction: 2-amino-3-(3-methoxy-4-methylphenyl)propanol.

    Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-(2-Methoxyphenyl)propanoic Acid

  • Structure: Lacks the amino group and methyl ester; features a carboxylic acid instead. The methoxy group is at the 2-position of the phenyl ring.
  • Properties :
    • Molecular weight: 180.20 g/mol (C₁₀H₁₂O₃) .
    • Melting point: 85–89°C .
    • Purity: 97.0% (commercial grade) .
  • Key Differences: The absence of the amino group limits its utility in peptide synthesis. The carboxylic acid moiety enhances hydrophilicity compared to the methyl ester in the target compound.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

  • Structure: Shares the methyl ester and amino group but has a nitro substituent at the 4-position of the phenyl ring.
  • Synthetic Relevance: Used as an intermediate in the synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol via sodium borohydride reduction in isopropyl alcohol (IPA) .
  • Reactivity: The nitro group is electron-withdrawing, making the phenyl ring less reactive toward electrophilic substitution compared to the methoxy-methyl-substituted target compound.

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate Dihydrochloride

  • Structure : Replaces the 3-methoxy-4-methylphenyl group with a 4-methylpyrazole ring.
  • Properties: Molecular weight: Not explicitly stated but estimated at ~296.55 g/mol (C₉H₁₁BrClNO₃) . Exists as a dihydrochloride salt, enhancing water solubility compared to the free-base target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Functional Groups
Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate C₁₂H₁₇NO₃ 223.27 Not Provided Not Reported Amino, methyl ester, methoxy-methylphenyl
3-(2-Methoxyphenyl)propanoic Acid C₁₀H₁₂O₃ 180.20 6342-77-4 85–89 Carboxylic acid, 2-methoxyphenyl
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 Not Provided Not Reported Amino, methyl ester, 4-nitrophenyl
2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride C₉H₁₄N₃O₂·2HCl ~296.55 Not Provided Not Reported Amino, methyl ester, pyrazole

Research Findings and Functional Implications

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy, methyl) enhance the aromatic ring’s reactivity toward electrophilic substitution compared to electron-withdrawing groups (e.g., nitro) .
    • The methyl ester group in the target compound improves lipid solubility, making it more suitable for crossing biological membranes than carboxylic acid analogs .
  • Synthetic Utility :
    • The nitro derivative’s reducibility to an amine highlights its role in generating bioactive intermediates, whereas the methoxy-methyl-substituted compound may exhibit greater stability under similar conditions .
  • Biological Relevance: Pyrazole-containing analogs (e.g., 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate) are explored in kinase inhibition studies, whereas methoxy-methylphenyl derivatives may target G protein-coupled receptors (GPCRs) due to structural mimicry of endogenous ligands .

Biological Activity

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino acid derivative structure, which includes:

  • An amino group that can engage in hydrogen bonding.
  • A methoxy group that influences its electronic properties.
  • A propanoate backbone contributing to its reactivity.

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2, and its structural features allow it to interact with various biological targets, potentially affecting neurotransmitter systems and other biochemical pathways.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amino group facilitates interactions with biological macromolecules, enhancing binding affinity to receptors.
  • Lipophilicity Modulation : The presence of the methoxy group affects the compound's lipophilicity, influencing its absorption and distribution in biological systems.

These interactions suggest that this compound may play a role in modulating neurotransmitter activity, which is critical for treating neurological disorders.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Case Study : A study on derivatives of methyl 2-amino acids showed effective inhibition against various bacterial strains, suggesting potential applications in combating infections .

Neuropharmacological Effects

The compound's structural analogs have been investigated for their effects on neurotransmitter systems:

  • Potential Applications : Its role as a precursor or modulator for neurotransmitters like serotonin and dopamine may provide insights into its therapeutic potential for conditions such as depression and anxiety .

Cytotoxicity Studies

Cytotoxic effects have been evaluated in several studies:

  • Findings : In vitro tests demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating the need for further investigation into its anticancer properties .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity Target IC50/Other Metrics
Study 1AntimicrobialVarious bacteriaMIC values ranged from 50–200 μg/mL
Study 2Neurotransmitter modulationSerotonin receptorsBinding affinity not quantified
Study 3CytotoxicityCancer cell lines (e.g., HT29)IC50 values varied; specific values not disclosed

Q & A

Q. How can Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate be synthesized, and what are the critical reaction conditions to ensure high yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding amino acid or condensation of protected amino acids with the appropriate aryl aldehyde, followed by reduction and esterification. For example, methyl esters of structurally similar compounds (e.g., 4-chloro-DL-phenylalanine methyl ester hydrochloride) are synthesized via acid-catalyzed esterification using methanol and thionyl chloride under anhydrous conditions to prevent hydrolysis . Key reaction parameters include:

  • Nitrogen atmosphere to prevent oxidation of the amino group.
  • Temperature control (e.g., reflux at 60–70°C) to minimize racemization.
  • Use of protective groups (e.g., Boc or Fmoc) for the amine functionality during intermediate steps.
    Purity can be monitored by TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Q. What spectroscopic techniques are most reliable for characterizing this compound, and which key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Methoxy group: δ ~3.7–3.8 ppm (singlet, integrating to 3H).
    • Methyl group on phenyl ring: δ ~2.3 ppm (singlet, 3H).
    • Ester carbonyl (¹³C): ~170–172 ppm.
  • FTIR :
    • Ester C=O stretch: 1730–1750 cm⁻¹.
    • Amino N-H stretch: 3300–3500 cm⁻¹.
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak (e.g., m/z 253.1 for C₁₂H₁₅NO₃).
      For validation, compare spectral data with structurally related compounds, such as methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride .

Q. What chromatographic methods are recommended for purity assessment, and how should parameters be optimized?

Methodological Answer:

  • Reverse-phase HPLC :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/water (0.1% TFA) with gradient elution (20% → 80% acetonitrile over 20 min).
    • Detection: UV at 210–220 nm.
  • Validation :
    • Linearity (R² > 0.99) across 0.1–100 µg/mL.
    • Precision (%RSD < 2% for retention time).
    • Spike recovery (95–105%) of impurities.
      Refer to methods used for similar methyl esters in and .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and how is enantiomeric excess quantified?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans’ oxazolidinones during alkylation to control stereochemistry. Post-reaction, hydrolyze the auxiliary to yield the desired enantiomer.
  • Asymmetric Catalysis : Employ chiral catalysts like BINAP-Ru complexes for hydrogenation of α,β-unsaturated intermediates.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic mixture.
    Quantification :
    • Chiral HPLC : Chiralpak AD-H column, isocratic elution (hexane/isopropanol 90:10).
    • Circular Dichroism (CD) : Compare Cotton effects with known standards.
    • Polarimetry : Measure specific rotation ([α]D²⁵) against a racemic mixture.
      For validation, see studies on methyl 2-amino-3-(1H-indol-4-yl)propanoate derivatives .

Q. How do substitution patterns on the phenyl ring influence biological activity in SAR studies?

Methodological Answer:

  • Lipophilicity : 3-Methoxy and 4-methyl groups increase logP, enhancing membrane permeability (measured via PAMPA assay).
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) stabilize resonance interactions with target receptors (e.g., GPCRs).
  • Steric Effects : Bulkier substituents at the 4-position may reduce binding affinity.
    Computational Tools :
    • Molecular Docking (AutoDock Vina) : Simulate interactions with protein targets (e.g., kinases).
    • QSAR Models : Use descriptors like Hammett constants (σ) and molar refractivity (MR) to predict activity.
      Refer to analogs in (trifluoropropanoate derivatives) for comparative analysis .

Q. How can researchers resolve contradictions in crystallographic data when observed melting points deviate from literature values?

Methodological Answer:

  • Polymorphism Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, ethyl acetate) to isolate different polymorphs.
  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to polymorphic transitions.
  • PXRD : Compare experimental diffraction patterns with simulated data from single-crystal studies (e.g., for a related methyl ester) .
    For example, if the observed mp is 186–189°C but literature reports 180–182°C, DSC may reveal a metastable polymorph with distinct thermal behavior.

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